

1-Fluoro-2-(methylsulfonyl)benzene properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Fluorophenyl methyl sulfone*

Cat. No.: *B105192*

[Get Quote](#)

An In-depth Technical Guide to 1-Fluoro-2-(methylsulfonyl)benzene for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the properties, synthesis, reactivity, and applications of 1-Fluoro-2-(methylsulfonyl)benzene. The content is structured to provide not only factual data but also field-proven insights into the causality behind its chemical behavior and utility in complex molecular synthesis.

Introduction: A Key Building Block in Modern Chemistry

1-Fluoro-2-(methylsulfonyl)benzene (CAS No. 654-47-7) is an aromatic organic compound that has garnered significant attention as a versatile building block in synthetic and medicinal chemistry.^{[1][2]} Its unique electronic properties, stemming from the strategic placement of a strongly electron-withdrawing methylsulfonyl group ortho to a fluorine atom, render it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile is pivotal for its primary role as a reagent in the synthesis of complex molecules, including novel therapeutic agents. For instance, it is utilized in the creation of thiazolyl benzamides, which are investigated as allosteric glucokinase activators.^[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in experimental design. Understanding these characteristics ensures proper handling, reaction setup, and purification.

Core Properties

A summary of the essential physicochemical properties of 1-Fluoro-2-(methylsulfonyl)benzene is presented below for quick reference.

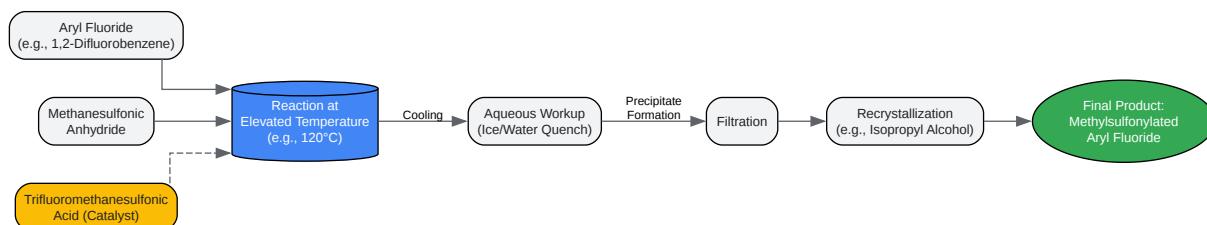
Property	Value	Source(s)
CAS Number	654-47-7	[1] [2] [4]
Molecular Formula	C ₇ H ₇ FO ₂ S	[3]
Molecular Weight	174.19 g/mol	[3]
Appearance	Solid	[3]
Melting Point	46-49°C	[3]
Solubility	Slightly soluble in Chloroform and Methanol.	[3]
Storage	Recommended storage at -20°C in a freezer.	[3]

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the structural confirmation of 1-Fluoro-2-(methylsulfonyl)benzene. While raw spectra should be consulted from spectral databases, a foundational understanding of expected signals is crucial for experimental verification. Authoritative spectral data, including NMR, can be found at resources like BLD Pharm.[\[4\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals, with coupling patterns influenced by the fluorine and methylsulfonyl substituents. The methyl protons of the sulfonyl group will appear as a singlet in the aliphatic region.
- ¹³C NMR: The carbon NMR will display unique signals for each of the aromatic carbons, with their chemical shifts significantly influenced by the electronic effects of the substituents.

Carbon-fluorine coupling will be observable for the carbon directly bonded to the fluorine and adjacent carbons.


- **IR Spectroscopy:** The IR spectrum will feature characteristic absorption bands for the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm^{-1} and 1160-1140 cm^{-1} regions) and the C-F bond stretch.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Chemical Reactivity: A Mechanistic Perspective

The utility of 1-Fluoro-2-(methylsulfonyl)benzene is intrinsically linked to its synthesis and subsequent reactivity, which is dominated by the principles of nucleophilic aromatic substitution.

Synthesis Pathway

A common and effective method for synthesizing related methylsulfonyl benzene compounds involves a Friedel-Crafts-type reaction. For example, a similar compound, 1,2-difluoro-4-(methylsulfonyl)benzene, is synthesized by reacting 1,2-difluorobenzene with methanesulfonic anhydride, using trifluoromethanesulfonic acid as a catalyst.^[5] This approach highlights a general strategy where an activated sulfonic acid derivative is used to sulfonylate an aromatic ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of methylsulfonylated aryl fluorides.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 1-Fluoro-2-(methylsulfonyl)benzene is nucleophilic aromatic substitution (SNAr). This reaction is highly efficient due to the electronic architecture of the molecule.

Causality of Reactivity: The methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group is a powerful electron-withdrawing group. Its presence at the ortho position to the fluorine atom significantly acidifies the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.^[6]^[7] This electron withdrawal stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.^[7]^[8] The reaction proceeds via an addition-elimination mechanism.^[9]

The Role of Fluorine: Interestingly, in SNAr reactions, fluorine is an excellent leaving group.^[6] This is counterintuitive when compared to SN1 and SN2 reactions where the C-F bond is the strongest carbon-halogen bond. In SNAr, the rate-determining step is the initial nucleophilic attack on the ring, which breaks aromaticity.^[9] The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this initial attack. The subsequent elimination of the fluoride ion is a lower energy step that restores the favorable aromatic system.^[6]

Caption: The two-step addition-elimination mechanism of SNAr.

Applications in Drug Discovery and Development

The predictable and efficient reactivity of 1-Fluoro-2-(methylsulfonyl)benzene makes it an invaluable tool for medicinal chemists. It serves as a key intermediate for introducing the 2-(methylsulfonyl)phenyl moiety into larger, more complex molecules. The fluorine atom acts as a handle, allowing for its displacement by various nucleophiles (e.g., amines, alcohols, thiols) to build the target molecular scaffold.

A prime example is its use as a reagent in the synthesis of thiazolyl benzamides, which have been explored as novel allosteric activators of glucokinase, a key regulatory enzyme in glucose metabolism and a target for type 2 diabetes therapies.[\[3\]](#) In this context, the SNAr reaction is a critical step for linking the core phenylsulfone unit to other parts of the drug molecule.

Safety, Handling, and Storage

As a laboratory reagent, adherence to strict safety protocols is mandatory when handling 1-Fluoro-2-(methylsulfonyl)benzene.

- Hazard Identification: The compound is associated with specific hazard statements:
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[\[10\]](#)[\[11\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#)
- First-Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[10\]](#)
 - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[\[10\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[10\]](#)
- Storage: For long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[\[10\]](#) The recommended storage temperature is -20°C in a freezer.[\[3\]](#)

- Accidental Release: In case of a spill, use personal protective equipment, ensure adequate ventilation, and sweep up the material into a suitable container for disposal. Avoid dust formation.[10][12]

References

- 1-Fluoro-2-(methylsulfonyl)benzene - AOBChem. (n.d.).
- Bernasconi, C. F. (1978). Kinetic Behavior of Short-Lived Anionic σ Complexes. Accounts of Chemical Research, 11(4), 147–152.
- Dust, J. M., & Um, I.-H. (2007). H₂O Decides Rate-Limiting Step in SNAr Aminolysis of 1-Fluoro-2,4-dinitrobenzene with Secondary Amines: Importance of Brønsted-Type Analysis in Acetonitrile. The Journal of Organic Chemistry, 72(23), 8797–8806.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAminOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.
- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Smith, M. B. (2020, February 2). Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 654-47-7 | 1-Fluoro-2-(methylsulfonyl)benzene - AiFChem [aifchem.com]
- 2. aobchem.com [aobchem.com]
- 3. 1-FLUORO-2-(METHYLSULFONYL)BENZENE CAS#: [m.chemicalbook.com]
- 4. 654-47-7|1-Fluoro-2-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. fishersci.ie [fishersci.ie]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Fluoro-2-(methylsulfonyl)benzene properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105192#1-fluoro-2-methylsulfonyl-benzene-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com